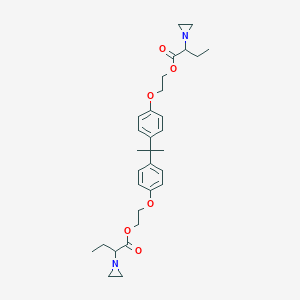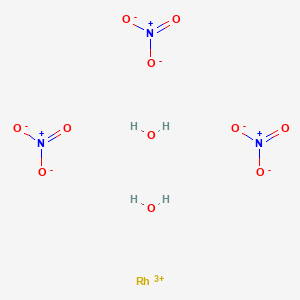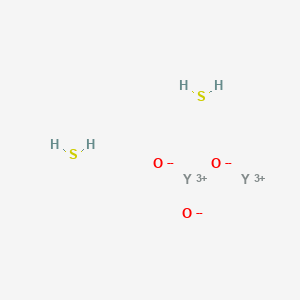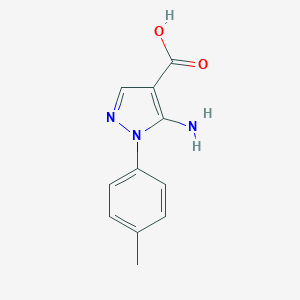
Tantalum phosphide
Descripción general
Descripción
Tantalum phosphide (TaP) is a semiconductor used in high power, high frequency applications and in laser and other photo diodes . It has a molecular formula of PTa, an average mass of 211.922 Da, and a mono-isotopic mass of 211.921768 Da .
Synthesis Analysis
Metal phosphides can be synthesized by various methods. Reduction of metal compounds together with phosphate is a common method, but it requires high temperatures . Other methods include reduction with phosphite, hypophosphite, or phosphine and the plasma reduction of phosphate, which can be carried out at lower temperatures . These methods lead to smaller metal phosphide particles and more active catalysts .Molecular Structure Analysis
The crystalline structure of metal phosphides varies and depends upon their chemical composition . The electronic properties, stability, and activity of metal phosphides depend on whether they are phosphorus-rich or metal-rich .Chemical Reactions Analysis
Metal phosphides, including tantalum phosphide, are emerging as effective photocatalytic materials . They have been used as catalysts for hydrotreating reactions, with recent advances realized in using bimetallic and noble metal phosphides to achieve high activities and tailored selectivities .Physical And Chemical Properties Analysis
Tantalum phosphide has a molecular formula of PTa, an average mass of 211.922 Da, and a mono-isotopic mass of 211.921768 Da .Aplicaciones Científicas De Investigación
Photocatalytic Hydrogen Production
Tantalum phosphide is being explored for its potential in photocatalytic hydrogen production . This process involves using light to catalyze the splitting of water to produce hydrogen, a clean and renewable energy source. The compound’s ability to function under high-temperature conditions makes it an attractive candidate for this application .
Water Detoxification
In the field of environmental chemistry, Tantalum phosphide has shown promise in water detoxification . It can be used to degrade harmful contaminants such as pesticides, heavy metals, and organic compounds, thus addressing the critical issue of water pollution .
High-Temperature Oxidation Resistance
Tantalum phosphide serves as an oxidation-resistant coating at high temperatures. This application is particularly useful in industries where materials are exposed to extreme heat and require protection to maintain their integrity and performance .
Electrocatalytic Applications
Due to its stability in both acidic and basic solutions, Tantalum phosphide is used in electrocatalytic applications , such as the hydrogen evolution reaction. This property is essential for the development of electrocatalysts that can operate in a wide range of environmental conditions .
Semiconductor Devices
As a semiconductor, Tantalum phosphide is utilized in high-power and high-frequency applications . It is also a component in lasers and other photodiodes, which are crucial in various technological devices .
Quantum Computing
In quantum computing research, Tantalum phosphide is a promising material for creating qubits . Qubits are the fundamental units of quantum computers, and the properties of Tantalum phosphide could potentially lead to advancements in this cutting-edge field .
Weyl Semimetal Research
Tantalum phosphide has been identified as a Weyl semimetal , a material that hosts Weyl fermions. These particles have unique properties that could lead to new electronic devices and a deeper understanding of quantum physics .
Photodegradation of Aqueous Pollutants
Lastly, Tantalum phosphide-based heterojunctions are being researched for their ability to photodegrade aqueous pollutants . This application is significant for the treatment of wastewater and the removal of persistent environmental pollutants .
Mecanismo De Acción
Transition metal phosphides, including tantalum phosphide, are emerging as effective photocatalytic materials . Their electronic properties, stability, and activity depend upon the type of metal phosphides, either phosphorus-rich or metal-rich . Typically, a high content of phosphorous in metal phosphides improves the catalysis .
Safety and Hazards
Direcciones Futuras
Transition metal phosphides, including tantalum phosphide, are emerging as effective photocatalytic materials . They are being used for sustainable energy production and water pollution cleaning . The global demand for hydrogen is anticipated to extend by 4–5% in the next 5 years . Therefore, the use of metal phosphides in photocatalytic hydrogen production is a promising future direction .
Propiedades
IUPAC Name |
phosphanylidynetantalum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P.Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOAQYMBESBNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Ta] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PTa | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.9216 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tantalum phosphide | |
CAS RN |
12037-63-7 | |
| Record name | Tantalum phosphide (TaP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12037-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tantalum phosphide (TaP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum phosphide (TaP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



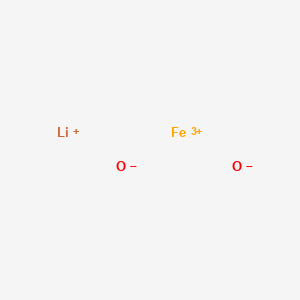
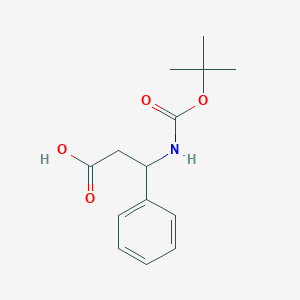

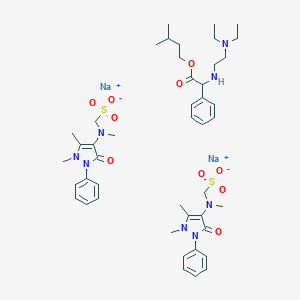
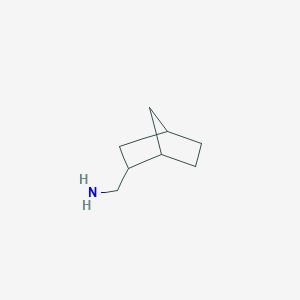
![Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B79161.png)
